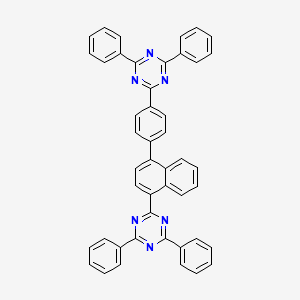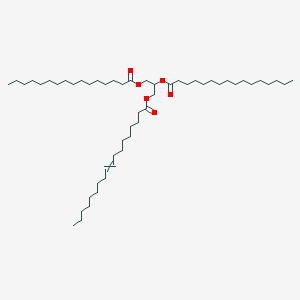
3-(4-Bromophenyl)-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-4-nitropyridine is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a bromophenyl group at the 3-position and a nitro group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-nitropyridine typically involves the nitration of 3-(4-Bromophenyl)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 3-(4-Bromophenyl)pyridine in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve high purity of the final product.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-4-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 3-(4-Bromophenyl)-4-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
科学研究应用
3-(4-Bromophenyl)-4-nitropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromophenyl group can enhance binding affinity to hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Nitropyridine: Lacks the bromophenyl group, resulting in different chemical and biological properties.
3-(4-Chlorophenyl)-4-nitropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
3-(4-Bromophenyl)-4-nitropyridine is unique due to the presence of both the bromophenyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and interactions in various chemical and biological contexts.
属性
分子式 |
C11H7BrN2O2 |
|---|---|
分子量 |
279.09 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-4-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-3-1-8(2-4-9)10-7-13-6-5-11(10)14(15)16/h1-7H |
InChI 键 |
LAPIOATVNFDQPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)





![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
